![molecular formula C19H18N2O4 B2706484 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate CAS No. 955961-65-6](/img/structure/B2706484.png)

2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

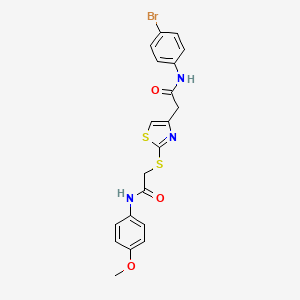

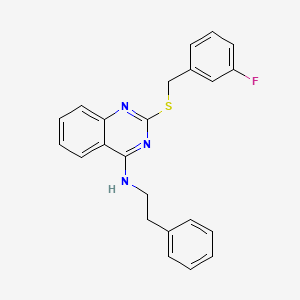

The compound “2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The tert-butyl group is a common alkyl group in organic chemistry . The compound also contains a carbonyl group, a phenyl group, and a furoate ester group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, for example, is a five-membered ring with two nitrogen atoms . The tert-butyl group would add some bulk to the molecule, and the furoate ester group would likely contribute to the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .Wissenschaftliche Forschungsanwendungen

Cooperative Molecular Dimers and Chemical Synthesis

Research on pyrazole derivatives, including structures similar to 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate, has highlighted their significance in forming cooperative molecular dimers through intermolecular hydrogen bonds. These dimers exhibit unique dimerization processes in solution, attributed to N–H···N hydrogen bonds, which have implications for understanding molecular interactions and synthesis processes. The study of these compounds offers insights into their dimerization behavior and potential applications in chemical synthesis and materials science (Zheng, Wang, & Fan, 2010).

Advanced Organic Synthesis Techniques

Pyrazole derivatives are key in advanced organic synthesis, providing pathways to synthesize multifunctional compounds. For example, the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids demonstrates the versatility of pyrazole derivatives in synthesizing compounds with potential applications in various fields, including pharmaceuticals and agrochemicals. These synthesis methods highlight the role of pyrazole derivatives in developing new materials and chemicals (Iminov et al., 2015).

Catalyst Development and CO2 Fixation

The use of bifunctional frustrated pyrazolylborane Lewis pairs in fixing carbon dioxide and other small molecules illustrates another research application of pyrazole derivatives. These studies contribute to the development of catalysts for environmental and industrial processes, particularly in carbon capture technologies and the synthesis of value-added products from CO2 (Theuergarten et al., 2012).

Liquid Crystalline Polymers and Material Science

Pyrazole-based compounds are instrumental in synthesizing mesogen-jacketed liquid crystalline polymers, showcasing the potential of these derivatives in creating advanced materials with specific optical and electronic properties. These materials have applications in displays, sensors, and other electronic devices, underscoring the importance of pyrazole derivatives in material science and engineering (Chai et al., 2007).

Coordination Chemistry and Sensing Applications

Pyrazole derivatives play a crucial role in coordination chemistry, forming complexes with metals that have applications in sensing, catalysis, and luminescence. The synthesis and coordination chemistry of these compounds provide a foundation for developing new materials and sensors, demonstrating the versatility and application breadth of pyrazole derivatives in scientific research (Halcrow, 2005).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[2-(1-tert-butylpyrazole-4-carbonyl)phenyl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-19(2,3)21-12-13(11-20-21)17(22)14-7-4-5-8-15(14)25-18(23)16-9-6-10-24-16/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYLTOCWROZZMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=N1)C(=O)C2=CC=CC=C2OC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2706401.png)

![2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2706412.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2706413.png)

![N-(3,4-dichlorophenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2706419.png)

![2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol](/img/structure/B2706420.png)

![1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2706422.png)